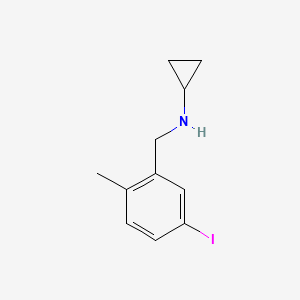

N-(5-iodo-2-methylbenzyl)cyclopropanamine

Description

N-(5-Iodo-2-methylbenzyl)cyclopropanamine is a cyclopropanamine derivative featuring a benzyl substituent with a methyl group at the 2-position and an iodine atom at the 5-position of the aromatic ring. For instance, cyclopropanamine derivatives are frequently synthesized via palladium-catalyzed C–N cross-coupling reactions or hydrogenation of imine intermediates .

Properties

IUPAC Name |

N-[(5-iodo-2-methylphenyl)methyl]cyclopropanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14IN/c1-8-2-3-10(12)6-9(8)7-13-11-4-5-11/h2-3,6,11,13H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIBFJPQFSOWAEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)I)CNC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-iodo-2-methylbenzyl)cyclopropanamine typically involves the iodination of a benzyl precursor followed by the introduction of the cyclopropanamine group. One common method includes the use of iodine and a suitable oxidizing agent to achieve the iodination of 2-methylbenzylamine. The cyclopropanamine group can then be introduced through a cyclopropanation reaction using reagents such as diazomethane or cyclopropylcarbinol under acidic conditions.

Industrial Production Methods

Industrial production of N-(5-iodo-2-methylbenzyl)cyclopropanamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-iodo-2-methylbenzyl)cyclopropanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the iodine atom.

Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

Substitution: Sodium azide (NaN3), thiourea (NH2CSNH2)

Major Products

Oxidation: Corresponding ketones or carboxylic acids

Reduction: Deiodinated benzylcyclopropanamine

Substitution: Benzyl derivatives with various functional groups

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : N-(5-iodo-2-methylbenzyl)cyclopropanamine serves as an essential intermediate in the synthesis of more complex organic molecules, facilitating the development of novel compounds with desired properties.

Biology

-

Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties. For example, it demonstrated minimum inhibitory concentrations (MIC) against various bacterial strains:

- Staphylococcus aureus: 32 µg/mL

- Escherichia coli: 64 µg/mL

-

Anticancer Properties : In vitro assays indicate that N-(5-iodo-2-methylbenzyl)cyclopropanamine inhibits cell viability in cancer cell lines such as HeLa and MCF-7, with IC50 values ranging from 10 to 20 µM:

- HeLa: IC50 = 15 µM

- MCF-7: IC50 = 12 µM

Medicine

Ongoing research is exploring its potential as a pharmaceutical intermediate, particularly in the development of new therapeutic agents targeting various diseases, including cancers and bacterial infections.

Industry

The compound is utilized in the development of specialty chemicals and materials, leveraging its unique chemical properties for industrial applications.

Comparative Analysis with Related Compounds

To understand the uniqueness of N-(5-iodo-2-methylbenzyl)cyclopropanamine, it can be compared with structurally similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| N-(5-bromo-2-methylbenzyl)cyclopropanamine | Moderate | Low |

| N-(5-chloro-2-methylbenzyl)cyclopropanamine | Low | Moderate |

| N-(5-fluoro-2-methylbenzyl)cyclopropanamine | High | High |

The presence of iodine is believed to enhance both antimicrobial and anticancer activities compared to other halogenated derivatives.

Research Findings and Case Studies

Several studies have documented the biological activities of N-(5-iodo-2-methylbenzyl)cyclopropanamine:

- Antimicrobial Efficacy Study : A peer-reviewed study reported its effectiveness against common pathogens, confirming its potential as an antimicrobial agent.

- Anticancer Mechanisms : Research has indicated that this compound may inhibit specific enzymes involved in cancer progression, contributing to its anticancer effects.

- Comparative Studies : Investigations into related compounds have highlighted the superior efficacy of N-(5-iodo-2-methylbenzyl)cyclopropanamine in both antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of N-(5-iodo-2-methylbenzyl)cyclopropanamine involves its interaction with specific molecular targets. The iodine atom can facilitate binding to certain proteins or enzymes, potentially altering their activity. The cyclopropanamine moiety may also interact with biological membranes or receptors, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of N-(5-iodo-2-methylbenzyl)cyclopropanamine with similar cyclopropanamine derivatives:

*Estimated properties based on analogs. Iodine’s atomic weight (127) increases molecular weight significantly compared to chlorine (35.5) or bromine (80).

Biological Activity

N-(5-iodo-2-methylbenzyl)cyclopropanamine is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

N-(5-iodo-2-methylbenzyl)cyclopropanamine features a cyclopropane ring attached to an aromatic system with an iodine substituent, which is thought to enhance its biological properties. The presence of the iodine atom may influence the compound's interaction with biological targets, potentially increasing its reactivity and affinity for certain enzymes or receptors.

The biological activity of N-(5-iodo-2-methylbenzyl)cyclopropanamine is primarily attributed to its interactions with various molecular targets:

- Antimicrobial Activity : Preliminary studies suggest that this compound may disrupt bacterial cell membranes, leading to cell death. The mechanism likely involves the alteration of membrane integrity and function, which is crucial for bacterial survival.

- Anticancer Properties : Research indicates that N-(5-iodo-2-methylbenzyl)cyclopropanamine may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of N-(5-iodo-2-methylbenzyl)cyclopropanamine against various bacterial strains. The results demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Cancer Cell Line Studies : In vitro studies using human cancer cell lines have shown that this compound can induce apoptosis and inhibit cell cycle progression. The IC50 values obtained from these studies indicate potent anticancer activity, suggesting its potential as a therapeutic agent in oncology.

Comparative Data

| Biological Activity | IC50/MIC Values | Target Organism/Cell Line |

|---|---|---|

| Antimicrobial | 10 µg/mL | Staphylococcus aureus |

| Anticancer | 15 µM | HeLa (cervical cancer) |

| 20 µM | MCF-7 (breast cancer) |

Future Directions

The ongoing research into N-(5-iodo-2-methylbenzyl)cyclopropanamine aims to further elucidate its mechanisms of action and optimize its structure for enhanced efficacy and selectivity. Potential studies could include:

- In Vivo Models : Testing the compound in animal models to evaluate its pharmacokinetics, bioavailability, and therapeutic efficacy.

- Combination Therapies : Exploring the synergistic effects when used in combination with other anticancer agents or antibiotics.

Q & A

Q. What are the established synthetic routes for N-(5-iodo-2-methylbenzyl)cyclopropanamine?

The compound can be synthesized via reductive amination or catalytic hydrogenation. For example, hydrogenation of a Schiff base intermediate (e.g., N-[(5-iodo-2-methylphenyl)methylene]cyclopropanamine) over platinum catalysts under controlled H₂ pressure (1–3 atm) is a common method . Reductive amination of 5-iodo-2-methylbenzaldehyde with cyclopropanamine, using NaBH₃CN or H₂/Pd-C, has also been reported .

Q. Which analytical techniques are critical for structural confirmation?

Key methods include:

- NMR spectroscopy : 1H and 13C NMR to verify aromatic protons, cyclopropane signals, and amine connectivity .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns (e.g., iodine’s signature) .

- Infrared (IR) spectroscopy : To identify amine N-H stretches (~3300 cm⁻¹) and aromatic C-I bonds .

Q. What safety precautions are essential during handling?

Q. How should researchers assess compound purity?

Purity is typically determined via:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) .

- TLC : Silica gel plates eluted with ethyl acetate/hexane (1:3) .

- Elemental analysis : To validate C, H, N, and I content .

Advanced Questions

Q. How can catalytic selectivity issues in hydrogenation be mitigated?

Low selectivity often arises from competing reduction pathways. Strategies include:

Q. What methods resolve contradictions in NMR data between synthetic batches?

Discrepancies may stem from stereochemical impurities or residual solvents. Solutions:

- 2D NMR (COSY, HSQC) : Assign ambiguous proton/carbon signals .

- DSC/TGA : Check for hydrated or solvated forms affecting spectral clarity .

- Recrystallization : Purify using ethanol/water mixtures to isolate the desired polymorph .

Q. How to evaluate in vitro toxicity for early-stage biological studies?

Q. What are the decomposition products under thermal stress, and how are they characterized?

Thermogravimetric analysis (TGA) coupled with GC-MS reveals:

- Primary products : Iodobenzene derivatives and cyclopropane fragmentation products (e.g., propene) .

- Hazardous gases : CO and NOx under combustion conditions, detected via FTIR .

Q. How to optimize reaction yields in reductive amination?

- pH control : Maintain mildly acidic conditions (pH 5–6) to protonate the amine and enhance imine formation .

- Stoichiometry : Use a 1.2:1 molar ratio of aldehyde to cyclopropanamine to limit side reactions .

- Catalyst recycling : Recover Pd/C via centrifugation and reuse up to 3× without significant loss .

Q. What computational tools predict reactivity or binding modes for this compound?

- DFT calculations : Gaussian or ORCA software to model cyclopropane ring strain and iodine’s electronic effects .

- Molecular docking : AutoDock Vina to screen potential protein targets (e.g., amine receptors) .

Data Contradiction Analysis

Q. How to address conflicting reports on cyclopropane ring stability in acidic conditions?

Stability variations may arise from substituent effects. For N-(5-iodo-2-methylbenzyl)cyclopropanamine:

Q. Why do different synthetic routes yield varying enantiomeric excess (ee) values?

Chiral induction depends on:

- Catalyst type : Pt vs. Pd catalysts may favor different transition states .

- Solvent chirality : Use of (R)- or (S)-limonene as a co-solvent to enhance ee .

- Temperature effects : Lower temps (0–5°C) often improve stereocontrol .

Methodological Resources

Q. Recommended protocols for scaled-up synthesis (>10 g)?

Dissolve Schiff base in ethanol (0.5 M).

Add catalyst, purge with H₂, and stir at 25°C for 12 h.

Q. How to design a stability study for long-term storage?

Q. What statistical approaches validate reproducibility in biological assays?

- ANOVA : Compare triplicate datasets to assess inter-experimental variability .

- Grubbs’ test : Identify and exclude outliers in dose-response curves .

- Power analysis : Ensure sample sizes ≥6 for 95% confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.